REACTION_CXSMILES
|
[K].C1C2C(=CC=CC=2)C=CC=1.[CH2:12]1[C:21]2[C:16]3[C:17](=[CH:22][CH:23]=[CH:24][C:15]=3[CH2:14][O:13]1)[CH:18]=[CH:19][CH:20]=2>C1COCC1>[CH3:14][C:15]1[CH:24]=[CH:23][CH:22]=[C:17]2[C:16]=1[C:21]([CH2:12][OH:13])=[CH:20][CH:19]=[CH:18]2 |^1:0|
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C1OCC2=C3C(C=CC=C13)=CC=C2
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred to room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-L 4-neck flask equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooled to −20° C.
|
Type
|
CUSTOM
|
Details
|
to afford a blue suspension
|
Type
|
CUSTOM
|
Details
|
did not exceed −15° C
|
Type
|
STIRRING
|
Details
|
After stirring for 5 h at −20° C.
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the suspension was removed from the cooling bath
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
STIRRING
|
Details
|
with stirring to 0° C.
|
Type
|
STIRRING
|
Details
|
without stirring (potassium metal settling)
|
Type
|
CUSTOM
|
Details
|
The solution was decanted
|
Type
|
TEMPERATURE
|
Details
|
the residual potassium was cooled
|
Type
|
ADDITION
|
Details
|
The decanted solution was carefully treated with water (20 mL) under nitrogen
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
Additional water and ether were added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over MgSO4 and condensed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a crude material
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (7.5/2.5 hexane/EtOAc)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=CC=C(C12)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |